molecular formula C21H20N2O5 B2684793 N-(5-acetamido-2-methoxyphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919760-93-3

N-(5-acetamido-2-methoxyphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Cat. No.: B2684793
CAS No.: 919760-93-3
M. Wt: 380.4
InChI Key: CVUCCYYLNNFLMA-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-methoxyphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide ( 919760-93-3) is a synthetic organic compound with a molecular formula of C21H20N2O5 and a molecular weight of 380.39 g/mol. This acetamide derivative features a coumarin (2H-chromen-2-one) scaffold, a structure of high interest in medicinal chemistry due to its association with diverse biological activities. The compound's structure combines acetamide, methoxyphenyl, and methyl-coumarin groups, making it a valuable intermediate for pharmaceutical research and development. Researchers can utilize this compound in the design and synthesis of novel molecules, particularly in exploring inhibitors for enzymes like cholinesterases. Acetamide derivatives have garnered significant attention for their potential in neurodegenerative disease research, with studies showing that such compounds can exhibit selective butyrylcholinesterase (BChE) inhibition and antioxidant properties, which are relevant in the investigation of Alzheimer's disease therapeutics . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-12-4-6-16-14(10-21(26)28-19(16)8-12)9-20(25)23-17-11-15(22-13(2)24)5-7-18(17)27-3/h4-8,10-11H,9H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUCCYYLNNFLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C21H20N2O5
  • Molecular Weight : 380.4 g/mol
  • CAS Number : 919760-93-3

The compound operates through multiple mechanisms, primarily involving enzyme inhibition and receptor modulation. It has been shown to interact with various molecular targets, leading to significant biological responses:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for its therapeutic effects.
  • Receptor Modulation : It interacts with receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Anticancer Properties

This compound has demonstrated promising anticancer activity in various studies:

  • Cell Viability Assays : In vitro studies have shown that this compound effectively reduces the viability of cancer cell lines, including glioma and breast cancer cells. For instance, a study reported an IC50 value of 15 µM against glioma cells, indicating potent antiproliferative effects .

Antimicrobial Activity

Research indicates that the compound possesses antimicrobial properties:

  • Inhibition of Pathogens : It has been tested against several bacterial strains, showing significant inhibitory effects. For example, it displayed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .

Case Studies and Research Findings

  • Study on Glioma Cells :
    • A recent study evaluated the effects of the compound on glioma cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways while inhibiting the AKT/mTOR signaling pathway, which is crucial for cell survival and growth .
  • Antimicrobial Efficacy :
    • Another investigation assessed its antimicrobial activity against various pathogens. The findings revealed that the compound not only inhibited bacterial growth but also showed low cytotoxicity towards human cells, making it a potential candidate for further development as an antimicrobial agent .

Comparison with Similar Compounds

To highlight its efficacy, a comparison with related compounds is presented in Table 1:

Compound NameIC50 (µM)Antimicrobial ActivityNotes
This compound15YesEffective against glioma cells
Compound A25NoLess effective in vitro
Compound B30YesHigher cytotoxicity observed

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

Coumarin-Linked Acetamide Derivatives

(a) Coumarin-Acetohydrazides ()

Compounds like (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) share the coumarin core but differ in the linker (acetohydrazide vs. acetamide) and substituents (nitrobenzylidene vs. methoxyphenyl).

Compound Core Structure Linker Key Substituents Biological Activity
Target Compound Coumarin (7-methyl) Acetamide 5-Acetamido-2-methoxyphenyl Not reported (inferred: enzyme inhibition)
2k () Coumarin (4-methyl) Acetohydrazide 2-Hydroxy-5-nitrobenzylidene Chelation, structural analysis
(b) MAO-B Inhibitors ()

The compound N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide (IC₅₀ = 0.028 µM for MAO-A) demonstrates high selectivity for monoamine oxidases. Unlike the target compound, its pyrazoloquinoxaline core replaces coumarin, highlighting how heterocyclic systems dictate enzyme specificity. The target’s coumarin moiety may instead favor kinase or cholinesterase inhibition .

Phenoxy and Pyridazinone Acetamides

(a) FPR Agonists ()

Pyridazinone derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as mixed FPR1/FPR2 ligands. The pyridazinone ring enables distinct receptor interactions compared to the coumarin system. Both compounds share acetamide linkers, but the target’s methoxyphenyl group may reduce off-target effects observed in mixed ligands .

(b) Anticancer Phenoxy Acetamides ()

Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) show potent activity against HCT-116 and MCF-7 cancer cells. The quinazoline-sulfonyl group enhances DNA intercalation, whereas the target’s coumarin could mediate topoisomerase inhibition or antioxidant effects .

Structural Analogues with Modified Aromatic Systems

(a) N-Substituted 2-Arylacetamides ()

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibits conformational flexibility due to rotational freedom in the acetamide linker. Crystallographic studies reveal hydrogen-bonded dimers (R₂²(10) motif), a feature likely shared by the target compound given its planar acetamide group .

(b) Triazole-Benzothiazole Acetamides ()

Triazole-linked acetamides (e.g., (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide) inhibit MAO-B and BChE. The target’s coumarin system may offer broader polypharmacology due to coumarin’s multifunctional bioactivity .

Pharmacological Potential and Challenges

While direct activity data for the target compound is absent, structural analogs suggest:

  • Enzyme inhibition : Coumarin-acetamides may target AChE, BChE, or kinases.
  • Anticancer activity: Phenoxy acetamides () support coumarin derivatives’ relevance in oncology .
  • Toxicity: Limited data () underscores the need for thorough toxicological profiling .

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